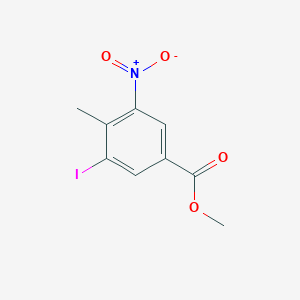

Methyl 3-iodo-4-methyl-5-nitrobenzoate

Description

Significance of Multifunctionalized Benzoate (B1203000) Esters in Chemical Research

Multifunctionalized benzoate esters are a class of organic compounds that feature a benzene (B151609) ring attached to a carboxyl group, which is further esterified with a methyl group, and also bear various other functional groups. These compounds are of considerable importance in chemical research for several reasons.

Firstly, they serve as versatile building blocks in the synthesis of more complex molecules. researchgate.net The ester group can be easily hydrolyzed to a carboxylic acid or converted to other functional groups such as amides or alcohols, providing a handle for further synthetic modifications. The aromatic ring itself can be functionalized with a variety of substituents, each imparting unique chemical properties and reactivity to the molecule. This allows for the construction of a diverse library of compounds from a common scaffold.

Secondly, the substituents on the benzoate ring can modulate the electronic properties and reactivity of the entire molecule. chegg.com Electron-donating groups can increase the electron density of the aromatic ring, making it more susceptible to electrophilic substitution, while electron-withdrawing groups have the opposite effect. stackexchange.com This allows for precise control over the regioselectivity of subsequent reactions. The interplay between different functional groups on the same ring can lead to complex and interesting reactivity patterns, which is a subject of ongoing research.

Finally, multifunctionalized benzoate esters are prevalent in various fields of chemistry. They are found in natural products, pharmaceuticals, and materials science. rsc.org For instance, the benzoate ester moiety is a key component in the structure of many biologically active compounds. In materials science, substituted benzoates are used in the synthesis of polymers and liquid crystals due to their rigid aromatic core and the ability to introduce various functionalities.

Strategic Importance of Halogenated and Nitrated Aromatic Cores in Synthetic Pathways

The presence of both a halogen (in this case, iodine) and a nitro group on an aromatic core, such as in Methyl 3-iodo-4-methyl-5-nitrobenzoate, is of significant strategic importance in synthetic organic chemistry.

Halogenated Aromatic Cores:

Halogen atoms, particularly iodine, are excellent leaving groups in nucleophilic aromatic substitution reactions. More importantly, they are key functionalities for a wide range of metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings utilize aryl halides as substrates to form new carbon-carbon and carbon-heteroatom bonds. This has become a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures that would be difficult to assemble otherwise. The versatility of the carbon-iodine bond makes iodinated aromatics particularly valuable starting materials. Halogenation is also a critical tool in medicinal chemistry to enhance the pharmacological properties of drug candidates. nih.gov

Nitrated Aromatic Cores:

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. libretexts.org This deactivating effect can be strategically employed to control the regioselectivity of subsequent reactions on the aromatic ring.

Furthermore, the nitro group is a versatile functional group that can be readily transformed into other important functionalities. Most notably, it can be reduced to an amino group (-NH2). libretexts.org Aryl amines are fundamental building blocks for a vast number of pharmaceuticals, agrochemicals, and dyes. The transformation of a nitro group into an amine opens up a plethora of synthetic possibilities, including diazotization reactions to introduce a wide variety of other substituents. The presence of a nitro group is a key step in many industrial syntheses.

The combination of a halogen and a nitro group on the same aromatic ring provides a powerful platform for sequential and regioselective functionalization, making such compounds highly valuable intermediates in multistep syntheses. libretexts.orgpressbooks.pub

Overview of Academic Research Trends Pertaining to Substituted Methyl Benzoates

Academic research on substituted methyl benzoates is a broad and active field, driven by their utility in both fundamental and applied chemistry. Several key trends can be identified.

One major area of focus is the development of novel and efficient methods for their synthesis. This includes the exploration of new catalysts and reaction conditions for the esterification of substituted benzoic acids and for the direct functionalization of the methyl benzoate core. mdpi.com There is a growing emphasis on "green" chemistry, with research directed towards using more environmentally benign reagents and solvents, as well as developing catalytic systems that can be recycled and reused. mdpi.com

Another significant trend is the application of substituted methyl benzoates in the synthesis of complex target molecules. Researchers are continually exploring the use of these compounds as key intermediates in the total synthesis of natural products and in the development of new pharmaceutical agents. researchgate.net The ability to precisely tailor the substitution pattern on the benzoate ring allows for the systematic investigation of structure-activity relationships, which is a crucial aspect of drug discovery.

Furthermore, there is increasing interest in the photophysical and material properties of novel substituted methyl benzoates. The rigid aromatic scaffold and the potential for extensive electronic conjugation make them attractive candidates for the development of new organic materials for applications in electronics and photonics. researchgate.net Research in this area often involves the synthesis of benzoates with specific chromophoric or fluorophoric groups and the detailed study of their optical and electronic properties.

Finally, computational studies are playing an increasingly important role in understanding the reactivity and properties of substituted methyl benzoates. Density functional theory (DFT) and other computational methods are used to predict reaction outcomes, elucidate reaction mechanisms, and rationalize observed experimental trends. researchgate.net This synergy between experimental and computational chemistry is accelerating the pace of discovery in this field.

Detailed Research Findings

While specific research on this compound is limited, data from closely related compounds can provide valuable insights into its expected properties and reactivity.

| Property | Predicted/Inferred Value for this compound | Data from Related Compounds |

| Molecular Formula | C9H8INO4 | C8H6INO4 (Methyl 4-iodo-3-nitrobenzoate) |

| Molecular Weight | 321.07 g/mol | 307.04 g/mol (Methyl 4-iodo-3-nitrobenzoate) |

| Appearance | Expected to be a yellow crystalline solid | Yellow crystals or powder (Methyl 4-iodo-3-nitrobenzoate) |

| Reactivity | The iodide is susceptible to cross-coupling reactions. The nitro group can be reduced to an amine. The ester can be hydrolyzed. | Halogenated nitrobenzoates are used as intermediates in pharmaceutical synthesis. |

Table 1: Predicted Properties and Reactivity of this compound based on Analogous Compounds

The synthesis of polysubstituted benzenes often requires a careful sequence of reactions to ensure the correct regiochemistry. libretexts.orgpressbooks.pub The synthesis of the title compound would likely involve the strategic introduction of the iodo, methyl, and nitro groups onto a benzoic acid or methyl benzoate precursor, taking into account the directing effects of the existing substituents at each step.

Regioselective Introduction of Functional Groups on the Benzoic Acid Scaffold

The strategic placement of functional groups on the benzoic acid core is paramount in the synthesis of this compound. The electronic nature of the existing substituents dictates the position of subsequent electrophilic aromatic substitution reactions.

Nitration Strategies for Benzoic Acid Derivatives: Direct and Indirect Approaches

The introduction of a nitro group onto a benzoic acid derivative is a key step. The carboxylic acid group is a deactivating meta-director. Therefore, direct nitration of benzoic acid or its methyl ester will direct the incoming nitro group to the meta position. truman.eduorgsyn.org

Direct Nitration:

Direct nitration typically involves the use of a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid. truman.eduorgsyn.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). libretexts.org Temperature control is critical to prevent the formation of dinitrated and other side products. truman.edu For instance, the nitration of methyl benzoate to methyl m-nitrobenzoate is typically carried out at temperatures between 0 and 15°C. orgsyn.org

| Reagent System | Temperature | Typical Product | Reference |

| Conc. HNO₃ / Conc. H₂SO₄ | 0-15 °C | Methyl m-nitrobenzoate | orgsyn.org |

| Fuming HNO₃ | - | Methyl m-nitrobenzoate | orgsyn.org |

| N-nitrosaccharin | - | Nitroarenes | nih.gov |

Indirect Approaches:

Indirect methods for introducing a nitro group can also be considered, although they are generally less common for this type of substitution. These might involve the conversion of an amino group to a nitro group, though this is a more complex and less direct route for this specific target molecule.

Iodination Protocols for Aromatic Systems: Electrophilic and Metal-Mediated Techniques

Iodine itself is generally unreactive towards aromatic rings in the absence of an activating agent. libretexts.orgjove.com Therefore, electrophilic iodination requires the use of an oxidizing agent to generate a more potent electrophilic iodine species, such as the iodine cation (I⁺). libretexts.orgjove.com

Electrophilic Iodination:

Common oxidizing agents used in conjunction with molecular iodine include nitric acid, hydrogen peroxide, and copper salts. jove.com The choice of iodinating agent and reaction conditions can influence the regioselectivity of the reaction. For deactivated aromatic compounds, such as those containing a nitro group or a carboxylic acid, stronger conditions may be necessary. manac-inc.co.jp This can be achieved by combining iodine with a silver salt or oleum. manac-inc.co.jp

| Iodinating Agent | Oxidizing Agent/Catalyst | Substrate Type | Reference |

| I₂ | Nitric Acid | Aromatic hydrocarbons | manac-inc.co.jp |

| I₂ | Hydrogen Peroxide | Aromatic compounds | jove.com |

| I₂ | Copper(II) salts | Benzene | libretexts.org |

| I₂ | Silver salt or Oleum | Deactivated aromatics | manac-inc.co.jp |

| Iodic Acid | - | Aromatic compounds | nih.gov |

Metal-Mediated Techniques:

Metal-mediated iodination methods, such as those involving palladium or copper catalysts, can also be employed. These reactions often proceed through different mechanisms and can offer alternative regioselectivities. However, for the direct iodination of a pre-functionalized benzoic acid derivative, electrophilic methods are more commonly documented.

Esterification Methods for Methyl Benzoate Formation

The formation of the methyl ester can be achieved either at the beginning of the synthetic sequence by starting with methyl benzoate or at the end by esterifying the substituted benzoic acid.

Fischer Esterification:

The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. tcu.edustudy.com This is a reversible reaction, and to drive it towards the product, an excess of methanol is often used, or the water formed during the reaction is removed. study.com

| Carboxylic Acid | Alcohol | Catalyst | Key Conditions |

| Benzoic Acid | Methanol | Conc. H₂SO₄ | Reflux |

| Benzoic Acid | Ethanol | Conc. H₂SO₄ | Reflux |

Multistep Synthetic Pathways Towards this compound

The successful synthesis of this compound hinges on the careful planning of the reaction sequence, taking into account the directing effects of the substituents. pressbooks.publibretexts.org The order in which the functional groups are introduced will determine the final substitution pattern.

Sequential Functionalization of Precursor Molecules

A sequential approach involves the stepwise introduction of the iodo, methyl, and nitro groups onto a starting benzoic acid or benzoate precursor. truman.eduscribd.com The directing effects of the existing groups must be considered at each step to achieve the desired 3,4,5-substitution pattern.

One plausible synthetic route could begin with 4-methylbenzoic acid (p-toluic acid). The methyl group is an ortho-, para-director. Nitration of 4-methylbenzoic acid would be expected to yield 4-methyl-3-nitrobenzoic acid as the major product due to the directing effect of the methyl group, with the meta-directing carboxylic acid also favoring this isomer. Subsequent iodination of this intermediate would then be directed by the existing substituents. The methyl group directs ortho and para, the carboxylic acid directs meta, and the nitro group directs meta. The position ortho to the methyl group and meta to the nitro and carboxylic acid groups (the 5-position) would be activated for iodination. Finally, Fischer esterification of the resulting 3-iodo-4-methyl-5-nitrobenzoic acid would yield the target molecule.

An alternative sequence could involve the initial iodination of 4-methylbenzoic acid. The resulting 3-iodo-4-methylbenzoic acid could then be nitrated. The methyl group would direct to the 3- and 5-positions (relative to the methyl group), while the iodine would also influence the position of nitration. The final step would be esterification.

Convergent Synthesis Approaches

Convergent synthesis involves the preparation of separate, functionalized fragments that are then combined in a later step to form the final product. For a relatively small molecule like this compound, a sequential functionalization is generally more common and efficient. However, a convergent approach could theoretically involve the synthesis of a pre-functionalized aromatic ring that is then subjected to a reaction to introduce the final substituent. For instance, a Suzuki or other cross-coupling reaction could be envisioned to introduce the methyl group, but this would likely be a more complex and lower-yielding approach than a sequential electrophilic aromatic substitution strategy. One-pot multi-component cyclization reactions have been reported for the synthesis of polysubstituted benzene derivatives, but these typically lead to different substitution patterns than the one desired here. rsc.orgnih.gov

An in-depth analysis of the synthetic methodologies for this compound reveals a significant shift towards environmentally conscious practices. This evolution is guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances. The following sections explore the application of these principles in the synthesis of halogenated nitrobenzoates, with a focus on sustainable routes and reaction efficiency.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-iodo-4-methyl-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO4/c1-5-7(10)3-6(9(12)15-2)4-8(5)11(13)14/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSIQIHFMBPIMJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1I)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646175 | |

| Record name | Methyl 3-iodo-4-methyl-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21323-99-9 | |

| Record name | Methyl 3-iodo-4-methyl-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Mechanistic Investigations of Methyl 3 Iodo 4 Methyl 5 Nitrobenzoate

Transformations Involving the Methyl Ester Group: Hydrolysis and Transesterification

The methyl ester group of Methyl 3-iodo-4-methyl-5-nitrobenzoate is a key site for chemical modification, primarily through hydrolysis and transesterification reactions. These transformations are fundamental in synthetic chemistry for converting the ester into a carboxylic acid or another ester, respectively.

Hydrolysis: The conversion of the methyl ester to the corresponding carboxylic acid, 3-iodo-4-methyl-5-nitrobenzoic acid, can be achieved under either acidic or basic conditions. The mechanism involves the nucleophilic attack of water (in acid) or hydroxide (B78521) ion (in base) on the electrophilic carbonyl carbon of the ester.

Under basic conditions, such as treatment with sodium hydroxide in a mixture of methanol (B129727) and water, the reaction proceeds via saponification. The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) ion, yielding the carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid like hydrochloric acid protonates the carboxylate to give the final carboxylic acid product. The presence of electron-withdrawing groups like the nitro group on the aromatic ring generally increases the electrophilicity of the ester's carbonyl carbon, facilitating the nucleophilic attack and potentially accelerating the rate of hydrolysis compared to unsubstituted methyl benzoates.

Transesterification: This process exchanges the methyl group of the ester for a different alkyl or aryl group from an alcohol (R'-OH). masterorganicchemistry.com Transesterification can be catalyzed by either acids or bases. masterorganicchemistry.com In a base-catalyzed reaction, an alkoxide (R'O⁻) acts as the nucleophile, attacking the ester carbonyl and displacing the methoxide ion through an addition-elimination mechanism. masterorganicchemistry.comyoutube.com To drive the equilibrium towards the desired product, the reactant alcohol is often used as the solvent. masterorganicchemistry.com Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which activates the ester toward attack by a neutral alcohol molecule. masterorganicchemistry.com The choice of catalyst and reaction conditions depends on the desired product and the presence of other functional groups in the molecule. For instance, arylboronic acids bearing electron-withdrawing substituents have been shown to be effective Lewis acid catalysts for the transesterification of various esters. nih.gov

Interactive Table: Typical Conditions for Methyl Ester Transformations

| Transformation | Reagents | Catalyst | Solvent | Outcome |

|---|---|---|---|---|

| Hydrolysis (Basic) | Water (H₂O) | Sodium Hydroxide (NaOH) | Methanol/Water | 3-iodo-4-methyl-5-nitrobenzoic acid (after acidic workup) |

| Hydrolysis (Acidic) | Water (H₂O) | Sulfuric Acid (H₂SO₄) | Water/Dioxane | 3-iodo-4-methyl-5-nitrobenzoic acid |

| Transesterification | Ethanol (CH₃CH₂OH) | Sodium Ethoxide (NaOEt) | Ethanol | Ethyl 3-iodo-4-methyl-5-nitrobenzoate |

| Transesterification | Benzyl Alcohol | 3-Nitrobenzeneboronic Acid | Toluene | Benzyl 3-iodo-4-methyl-5-nitrobenzoate |

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The substitution pattern on the benzene (B151609) ring of this compound creates a complex electronic environment that dictates the regioselectivity of further substitution reactions. The ring is substituted with two deactivating groups (nitro, methyl ester) and two groups that are typically ortho-, para-directing (methyl, iodo).

Electrophilic Aromatic Substitution (EAS): In EAS reactions, an electrophile attacks the electron-rich benzene ring. byjus.com The outcome is governed by the directing effects of the existing substituents. ucalgary.ca

-CH₃ (Methyl): An activating, ortho-, para-director.

-I (Iodo): A deactivating, ortho-, para-director.

-NO₂ (Nitro): A strongly deactivating, meta-director.

-COOCH₃ (Methyl Ester): A deactivating, meta-director.

The positions ortho and para to the methyl group are C5, C3, and C6 (relative to the methyl group at C4). The positions ortho and para to the iodo group are C2 and C4. The positions meta to the nitro group are C1 (ester location) and C3 (iodo location). The positions meta to the ester group are C3 (iodo location) and C5 (nitro location). The benzene ring is significantly deactivated due to the presence of the nitro and ester groups, making EAS reactions challenging. If a reaction were to occur, the incoming electrophile would be directed to the least deactivated available position, which is C2 or C6. The directing effects are conflicting, but the powerful meta-directing influence of the nitro and ester groups, combined with the ortho-, para-direction of the methyl and iodo groups, makes precise prediction complex without experimental data. However, attack at position C6 is sterically less hindered than at C2 (which is between the ester and iodo groups).

Nucleophilic Aromatic Substitution (SNAr): This reaction involves a nucleophile attacking an aromatic ring and displacing a leaving group. wikipedia.org The SNAr mechanism is favored by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like -I). wikipedia.orglibretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. wikipedia.orgyoutube.com

Interactive Table: Analysis of Substituent Directing Effects

| Substituent | Position | Electronic Effect | Directing Effect | Preferred Positions for EAS |

|---|---|---|---|---|

| -COOCH₃ | C1 | Deactivating | meta | C3, C5 |

| -I | C3 | Deactivating | ortho, para | C2, C4 |

| -CH₃ | C4 | Activating | ortho, para | C3, C5 |

| -NO₂ | C5 | Strongly Deactivating | meta | C1, C3 |

Applications of Methyl 3 Iodo 4 Methyl 5 Nitrobenzoate As a Synthetic Intermediate

Building Block in the Synthesis of Complex Organic Molecules

The utility of Methyl 3-iodo-4-methyl-5-nitrobenzoate as a synthetic intermediate stems from its capacity to undergo a variety of chemical transformations. The electron-withdrawing nature of the nitro and methyl ester groups, combined with the reactivity of the carbon-iodine bond, allows chemists to employ this molecule in the assembly of intricate molecular architectures.

Precursor for Advanced Heterocyclic Compounds

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. utrgv.eduijnrd.org this compound serves as an excellent starting material for the synthesis of advanced heterocyclic systems due to its reactive functional groups. The nitro group can be readily reduced to an amine, which is a key nucleophilic precursor for building nitrogen-containing heterocycles. This transformation unlocks pathways to a variety of ring systems.

For instance, the reduction of the nitro group to an aniline derivative creates a vicinal relationship between an amino group and an iodo substituent. This arrangement is primed for subsequent cyclization reactions, such as those forming fused heterocycles. The newly formed amino group can act as a nucleophile in reactions designed to construct rings like indoles, quinolines, or benzodiazepines, depending on the reaction partner. Furthermore, the iodo group can be utilized in transition metal-catalyzed reactions, such as the Buchwald-Hartwig amination, to introduce additional nitrogen-based substituents that can participate in cyclization.

Table 1: Key Transformations for Heterocycle Synthesis

| Transformation | Reagents & Conditions | Resulting Functional Group | Potential Heterocyclic Product |

|---|---|---|---|

| Nitro Group Reduction | H₂, Pd/C; or SnCl₂, HCl | Amine (-NH₂) | Quinolines, Indoles, Benzimidazoles |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | Substituted Amine | N-Aryl Heterocycles |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst, Base | Alkyne | Indoles, Quinolines |

Utility in the Preparation of Specialized Chemical Reagents and Ligands

Beyond serving as a scaffold for complex molecules, this compound can be transformed into specialized chemical reagents and ligands for coordination chemistry. The functional groups on the molecule can be selectively modified to introduce coordinating atoms (e.g., nitrogen, oxygen, sulfur) capable of binding to metal centers.

The synthesis of ligands often requires a multi-step process where the functional groups of the precursor are sequentially manipulated.

Ester Hydrolysis: The methyl ester can be hydrolyzed to a carboxylic acid, providing a coordinating oxygen donor site or a handle for further functionalization, such as amide bond formation.

Nitro Reduction: As mentioned, the nitro group can be reduced to an amine, a primary coordination site in many ligand frameworks. This amine can be further derivatized to form Schiff bases, amides, or phosphine-amines.

Iodine Displacement: The iodo group can be replaced with other functionalities. For example, nucleophilic substitution with thiols can introduce sulfur donors, creating thioether ligands.

Through a combination of these transformations, this compound can be converted into bidentate or tridentate ligands. For instance, hydrolysis of the ester to a carboxylic acid followed by reduction of the nitro group to an amine would yield an amino-benzoic acid derivative, a classic bidentate N,O-chelating ligand scaffold.

Contributions to Intermediates for Advanced Materials

The synthesis of advanced materials, particularly for organic electronics, relies on the availability of high-purity, well-defined organic intermediates. nbinno.comresearchgate.net The complex heterocyclic and polyaromatic systems derived from this compound are precisely the types of structures sought for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nbinno.com

The structural and electronic properties of the final materials are directly inherited from their building blocks. The presence of the electron-withdrawing nitro group (or an amino group after reduction) and the ability to extend conjugation through cross-coupling reactions allows for the fine-tuning of electronic properties like the HOMO/LUMO energy levels. This is critical for designing materials with specific charge transport, light absorption, or light-emitting characteristics. researchgate.net For example, biphenyl derivatives synthesized via Suzuki coupling can serve as the core of liquid crystals or as building blocks for conjugated polymers used in OLEDs. nbinno.com Heterocyclic compounds derived from this intermediate, such as benzimidazoles or quinolines, are also common motifs in materials designed for electron transport or as fluorescent emitters.

Advanced Characterization Methodologies for Methyl 3 Iodo 4 Methyl 5 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the solution-state structure of a molecule by mapping the chemical environments of magnetically active nuclei. For Methyl 3-iodo-4-methyl-5-nitrobenzoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a definitive assignment of its proton and carbon skeletons.

1H, 13C, and Heteronuclear NMR Techniques

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each of the chemically non-equivalent protons. The aromatic region would feature two singlets, corresponding to the protons at the C2 and C6 positions of the benzene (B151609) ring. The electron-withdrawing effects of the adjacent nitro and iodo groups would shift these signals downfield. The spectrum would also contain two singlets in the aliphatic region: one for the methyl ester protons (-OCH₃) and another for the methyl group protons (-CH₃) attached to the aromatic ring.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct resonances for each of the nine carbon atoms in the molecule. The carbonyl carbon of the ester group would appear at the lowest field (~164-166 ppm). The aromatic carbons would have shifts influenced by the attached substituents (iodo, methyl, nitro, and carboxylate groups). The carbons bearing the iodo and nitro groups would experience significant shifts. The two methyl carbons (from the ester and the ring-attached methyl group) would appear at the highest field.

The following table outlines the predicted chemical shifts for this compound based on established substituent effects.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic H (C2-H) | 8.0 - 8.5 | N/A |

| Aromatic H (C6-H) | 8.0 - 8.5 | N/A |

| Ester -OCH₃ | 3.9 - 4.1 | 52.0 - 54.0 |

| Ring -CH₃ | 2.4 - 2.6 | 20.0 - 22.0 |

| Carbonyl C=O | N/A | 164.0 - 166.0 |

| Aromatic C-NO₂ | N/A | 148.0 - 151.0 |

| Aromatic C-I | N/A | 90.0 - 95.0 |

| Other Aromatic C | N/A | 125.0 - 145.0 |

Note: These are estimated values. Actual experimental values may vary.

2D NMR Experiments for Connectivity and Proximity Analysis

To confirm the structural assignment, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would show no correlations for the aromatic protons as they are expected to be isolated singlets, confirming their lack of adjacent proton neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signals to their respective methyl carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity. It would show correlations between the ring methyl protons (on C4) and the aromatic proton at C2, as well as the ester methyl protons and the aromatic proton at C2, confirming the substituent arrangement around the ring.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure through analysis of fragmentation patterns. The high-resolution mass spectrum (HRMS) of this compound would provide its exact mass.

The expected monoisotopic mass is 320.95999 Da. The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at m/z ≈ 321. The presence of iodine, with its characteristic isotopic pattern, would be readily identifiable. Key fragmentation pathways would likely involve:

Loss of the methoxy (B1213986) group (•OCH₃) to give a fragment at m/z 290.

Loss of the nitro group (•NO₂) to yield a fragment at m/z 275.

Loss of the entire methoxycarbonyl group (•COOCH₃) resulting in a fragment at m/z 262.

A peak corresponding to the iodine atom (I⁺) at m/z 127 is also possible.

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | [C₉H₈INO₄]⁺ | 321 |

| [M - OCH₃]⁺ | [C₈H₅INO₃]⁺ | 290 |

| [M - NO₂]⁺ | [C₉H₈IO₂]⁺ | 275 |

| [M - COOCH₃]⁺ | [C₈H₅IN]⁺ | 262 |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no public crystal structure data for this compound is available, this technique would be the definitive method for its solid-state characterization.

A successful crystallographic analysis would reveal:

The planarity of the benzene ring.

The dihedral angles between the plane of the aromatic ring and the nitro and methyl ester substituents. For similar structures like methyl 4-nitrobenzoate, the nitro group is nearly coplanar with the benzene ring, while the methoxycarbonyl group is slightly twisted.

Precise bond lengths, such as the C-I, C-N, C=O, and C-O bonds.

The crystal packing arrangement, identifying any intermolecular interactions like C-H···O hydrogen bonds or π–π stacking, which can influence the physical properties of the solid. google.com

Spectroscopic Analysis of Electronic Transitions and Vibrational Modes

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy probe the vibrational and electronic properties of the molecule, respectively, providing key information about its functional groups and conjugated system.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the molecule's functional groups. Analysis of related compounds such as 4-methyl-3-nitrobenzoic acid suggests where these peaks may be found.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ for the ester carbonyl group.

N-O Asymmetric & Symmetric Stretches: Two distinct bands corresponding to the nitro group would be present, a strong asymmetric stretch around 1520-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.

C-O Stretch: The C-O single bond of the ester group would show a strong absorption in the 1200-1300 cm⁻¹ region.

C-I Stretch: A weaker absorption corresponding to the carbon-iodine bond would be expected in the far-infrared region, typically around 500-600 cm⁻¹.

Aromatic C-H and C=C Stretches: Bands for aromatic C-H stretching would appear just above 3000 cm⁻¹, while C=C stretching within the ring would be observed in the 1450-1600 cm⁻¹ range.

Future Perspectives and Emerging Research Avenues for Methyl 3 Iodo 4 Methyl 5 Nitrobenzoate

Development of Chemoenzymatic and Biocatalytic Synthetic Approaches

The pursuit of greener and more efficient synthetic methods is steering focus towards enzymatic and chemoenzymatic strategies. These approaches offer high selectivity under mild conditions, reducing waste and avoiding harsh reagents typically used in traditional organic synthesis. For a molecule like methyl 3-iodo-4-methyl-5-nitrobenzoate, biocatalysis could be integrated at various stages of its synthesis or derivatization.

Enzymatic Nitration and Halogenation: The introduction of the nitro group onto an aromatic ring is a critical step. While traditionally achieved with harsh acids frontiersin.org, enzymatic alternatives are an emerging area of research. Enzymes such as cytochrome P450s and peroxidases have shown potential for the nitration of aromatic compounds. researchgate.netnovartis.com For instance, horseradish peroxidase (HRP) has been used in non-aqueous systems to nitrate (B79036) substrates containing activating groups. researchgate.net Similarly, biocatalytic halogenation using haloperoxidase enzymes offers a regioselective method for introducing iodine onto an aromatic scaffold, potentially simplifying the synthesis of the iodo-substituted precursor. scielo.brresearchgate.net

Lipase-Catalyzed Esterification: The final esterification step to form the methyl benzoate (B1203000) moiety is well-suited for biocatalysis. Lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), are widely used for the esterification and transesterification of various benzoic acid derivatives. scielo.bracs.orgnih.govresearchgate.net These enzymatic reactions can proceed under solvent-free conditions or in green solvents, often with high conversion rates and simple product purification. researchgate.netnih.gov Research has shown that lipases can tolerate a range of substituents on the benzoate ring, suggesting that the corresponding 3-iodo-4-methyl-5-nitrobenzoic acid would be a viable substrate. nih.govepa.gov

A plausible future chemoenzymatic route could involve the biocatalytic halogenation and nitration of a simpler precursor, followed by a lipase-catalyzed esterification to yield the final product. This would represent a significant advancement towards a more sustainable synthesis.

| Enzyme Class | Reaction Type | Relevance to this compound Synthesis |

| Haloperoxidase | Regioselective Halogenation | Introduction of the iodine atom onto the aromatic ring under mild, aqueous conditions. scielo.brresearchgate.net |

| Peroxidase/P450 | Aromatic Nitration | Enzymatic introduction of the nitro group, avoiding the use of concentrated nitric and sulfuric acids. researchgate.netnovartis.com |

| Lipase | Esterification/Transesterification | Formation of the methyl ester from the corresponding carboxylic acid with high selectivity and under green conditions. acs.orgnih.gov |

| Nitroreductase | Nitro Group Reduction | Selective reduction of the nitro group to an amine, enabling further derivatization of the scaffold. organic-chemistry.orgijstr.org |

Integration into High-Throughput Synthesis and Automated Platforms

The structural complexity and multiple functionalization points of this compound make it an ideal scaffold for the creation of compound libraries for drug discovery and materials science. High-throughput synthesis and automated platforms can dramatically accelerate the exploration of the chemical space around this core structure. acs.orgresearchgate.net

Automated synthesis platforms, sometimes referred to as "robotic chemists," can perform multi-step reactions, purifications, and analyses with minimal human intervention. researchgate.netwikipedia.orgnih.govencyclopedia.pub By using this compound as a starting material, these systems could systematically perform a variety of cross-coupling reactions at the iodo position, nucleophilic substitutions, or modifications of the ester and nitro groups.

A typical automated workflow could involve:

Digital Design: An AI-driven component plans a library of derivatives based on the starting scaffold and desired properties. researchgate.netnih.gov

Robotic Execution: A liquid-handling robot dispenses the scaffold, various reagents (e.g., boronic acids, amines, alkynes), and catalysts into a multi-well plate. wikipedia.orgsigmaaldrich.com

Reaction Optimization: High-throughput experimentation (HTE) can rapidly screen numerous catalysts, ligands, bases, and solvents to find the optimal conditions for each transformation. unchainedlabs.comacs.org

Analysis and Purification: Integrated analytical techniques like LC-MS analyze the outcome of each reaction, followed by automated purification of the desired products.

This approach allows for the rapid generation of hundreds or thousands of unique analogues, which can then be screened for biological activity or material properties. The development of automated workflows tailored for the functionalization of scaffolds like this compound will be a key driver of innovation. researchgate.netnih.gov

| Platform/Technology | Capability | Application to the Scaffold |

| IBM RoboRXN / XtalPi | AI-driven synthesis planning and robotic execution. researchgate.netnih.govresearchgate.net | Designing and executing multi-step synthetic routes to produce diverse derivatives from the starting scaffold. |

| Unchained Labs / KitAlysis™ | High-throughput screening (HTS) of reaction conditions. sigmaaldrich.comunchainedlabs.com | Rapidly optimizing cross-coupling, amination, or other reactions at the iodo- and nitro- positions. |

| Flow Chemistry Reactors | Continuous synthesis and in-line purification. researchgate.net | Scalable and automated production of a library of analogues with precise control over reaction parameters. |

| ChemSpaX | Automated post-functionalization of molecular scaffolds. rsc.org | In silico generation and geometric optimization of large libraries of derivatives for computational screening. |

Exploration of Novel Catalytic Systems for Efficient Transformations

The synthetic utility of this compound is largely dependent on the ability to selectively transform its functional groups. The aryl iodide is a prime handle for transition-metal-catalyzed cross-coupling reactions, while the nitro group can be reduced or otherwise modified. A key research challenge is the development of catalytic systems that are compatible with the electron-withdrawing nature of the nitro group and the steric hindrance of the polysubstituted ring.

Palladium-Catalyzed Cross-Coupling:

Suzuki-Miyaura Coupling: This reaction would couple the aryl iodide with boronic acids or esters to form a new C-C bond. Developing catalysts that are active for this transformation in the presence of a deactivating nitro group is an ongoing area of research. researchgate.netlibretexts.org

Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling with a terminal alkyne. It is a powerful tool for creating rigid, linear extensions from the scaffold. nih.govwikipedia.orglibretexts.orgorganic-chemistry.org Studies have shown successful Sonogashira coupling on electron-poor aryl iodides, such as 1-iodo-4-nitrobenzene. nih.gov

Heck Coupling: This reaction forms a C-C bond by coupling the aryl iodide with an alkene, offering a route to stilbene-like structures and other vinylated aromatics. organic-chemistry.orgwikipedia.orgnih.govyoutube.com The high chemoselectivity for C-I bonds over other halogens is a known advantage. nih.gov

Buchwald-Hartwig Amination: This reaction forms a C-N bond, attaching primary or secondary amines to the aromatic ring. This is a critical transformation for synthesizing many pharmaceutical compounds. Recent developments have focused on catalysts that can couple nitroaromatics directly or are tolerant of the nitro group on the aryl halide partner. novartis.comwikipedia.orgnovartis.comnih.gov

Other Catalytic Systems:

Photoredox Catalysis: Visible-light photocatalysis has emerged as a mild and powerful method for activating aryl iodides to form aryl radicals, which can then participate in a variety of bond-forming reactions. nih.govnovartis.comnih.gov This approach could enable transformations that are difficult to achieve with traditional thermal catalysis.

Denitrative Coupling: A more recent innovation involves using the nitro group itself as a leaving group in cross-coupling reactions. nih.gov Further development of catalysts for denitrative coupling could offer an alternative synthetic strategy, treating the iodo and nitro groups as orthogonal reactive sites.

| Catalytic System | Transformation | Potential Application on the Scaffold |

| Pd/Phosphine Ligands | Suzuki-Miyaura Coupling | C-C bond formation with boronic acids to introduce new aryl or alkyl groups at the C3 position. researchgate.netlibretexts.org |

| Pd/Cu Catalysts | Sonogashira Coupling | C-C bond formation with terminal alkynes to create alkynylated derivatives. nih.govwikipedia.org |

| Pd Catalysts | Heck Reaction | C-C bond formation with alkenes to introduce vinyl groups. organic-chemistry.orgwikipedia.org |

| Pd/Buchwald-Hartwig Ligands | C-N Amination | C-N bond formation with various amines, amides, or heterocycles. novartis.comwikipedia.orgnovartis.com |

| Photocatalysts (e.g., Ru, Ir, Bi complexes) | Radical C-X Functionalization | C-F, C-O, and C-C bond formation via aryl radical intermediates under mild, visible-light conditions. nih.govnih.gov |

| Pd/NHC or BrettPhos | Denitrative Coupling | Using the nitro group as a leaving group for cross-coupling, orthogonal to the C-I bond reactivity. nih.gov |

Design of Functional Molecules Incorporating the this compound Scaffold

The true potential of this compound lies in its use as a central scaffold for the rational design of functional molecules. mdpi.com The three distinct functional groups provide a template for creating a wide array of derivatives with tailored properties for applications in medicinal chemistry, agrochemistry, and materials science. Nitroaromatic compounds are known scaffolds for a range of bioactive molecules, including antimicrobial and antineoplastic agents. nih.govnih.gov

Orthogonal Functionalization Strategy: The scaffold allows for a highly controlled, stepwise functionalization strategy:

C-I Bond Chemistry: The iodo group is the most versatile site for initial modification via the numerous cross-coupling reactions described above. This allows for the introduction of a wide range of substituents (alkynes, aryls, amines, etc.).

Nitro Group Transformation: The nitro group can be reduced to an amine. This new amino group can then be acylated, alkylated, or used in further coupling reactions. The reduction can be performed chemoselectively, often leaving the ester and the newly introduced group from step 1 intact.

Ester Hydrolysis/Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can improve solubility or serve as a handle for forming amide bonds with various amines, creating another layer of diversity.

This orthogonal approach enables the synthesis of complex, three-dimensional molecules from a single, well-defined starting material. Furthermore, the scaffold could be employed in multicomponent reactions (MCRs), where several starting materials combine in a one-pot synthesis to rapidly build molecular complexity. frontiersin.orgencyclopedia.puborganic-chemistry.org

| Functionalization Site | Reaction Type | Introduced Functionality | Potential Application |

| Iodo Group (C3) | Suzuki, Sonogashira, Heck, Buchwald-Hartwig Coupling | Aryl, heteroaryl, alkyl, alkyne, vinyl, amino groups | Modulation of biological activity, tuning of electronic properties for materials. |

| Nitro Group (C5) | Reduction to Amine, followed by Acylation/Sulfonylation | Amide, sulfonamide groups | Introduction of hydrogen-bond donors/acceptors for protein binding, attachment of solubilizing groups. |

| Methyl Ester (C1) | Hydrolysis to Carboxylic Acid, followed by Amidation | Carboxylic acid, primary/secondary/tertiary amides | Improving pharmacokinetic properties, creating new interaction points for biological targets. |

| Entire Scaffold | Multicomponent Reactions (MCRs) | Complex heterocyclic systems | Rapid generation of diverse and novel molecular architectures for screening libraries. encyclopedia.puborganic-chemistry.org |

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound as a valuable and versatile building block for the next generation of functional molecules.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-iodo-4-methyl-5-nitrobenzoate, and how can reaction efficiency be optimized?

- Methodological Answer: A multi-step synthesis is typically employed, starting from a benzoic acid derivative. For example:

Nitration: Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Methyl Esterification: Convert the carboxylic acid to a methyl ester via Fischer esterification (methanol/H₂SO₄) or using DCC/DMAP coupling.

Iodination: Utilize electrophilic iodination (e.g., I₂, HNO₃, or KI/NaIO₄) at the 3-position, leveraging the directing effects of the nitro and methyl groups.

- Optimization Tips:

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

- Use anhydrous conditions for iodination to minimize side reactions.

- Reference analogous protocols for methyl nitrobenzoates in multi-step syntheses .

Q. What purification methods are most effective for isolating this compound from complex reaction mixtures?

- Methodological Answer:

- Column Chromatography: Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate 9:1 to 7:3) to separate polar byproducts.

- Recrystallization: Optimize solvent systems (e.g., ethanol/water or DCM/hexane) based on solubility differences.

- Crystallographic Purity: Crystallize from hot ethanol to obtain single crystals for structural validation .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer:

- ¹H/¹³C NMR: Assign peaks using DEPT or HSQC to resolve overlapping signals (e.g., aromatic protons adjacent to iodine or nitro groups).

- IR Spectroscopy: Confirm ester carbonyl (~1700 cm⁻¹) and nitro (~1520 cm⁻¹) stretches.

- Mass Spectrometry: Use HRMS (ESI-TOF) to verify the molecular ion ([M+H]⁺) and isotopic pattern (iodine’s distinct 127/129 amu split).

- Cross-validate with X-ray crystallography for absolute configuration .

Advanced Research Questions

Q. How do the steric and electronic effects of the iodo and nitro substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer:

- Electronic Effects: The nitro group is a strong meta-directing, deactivating substituent, while iodine is a weakly ortho/para-directing, deactivating halogen. This creates competing regioselectivity in NAS.

- Steric Hindrance: The 3-iodo and 4-methyl groups introduce steric bulk, limiting access to reactive sites.

- Experimental Design: Perform competitive reactions with model substrates (e.g., methyl 4-methyl-5-nitrobenzoate vs. methyl 3-iodo-5-nitrobenzoate) to isolate substituent effects. Monitor reactivity via kinetic studies .

Q. What challenges arise in crystallographic refinement of this compound due to heavy atom presence, and how can SHELX software address these?

- Methodological Answer:

- Heavy Atom Challenges: Iodine’s high electron density can cause absorption errors and anisotropic displacement artifacts.

- SHELX Solutions:

Use SHELXL for high-resolution refinement with anisotropic displacement parameters.

Apply TWIN/BASF commands to model twinning if observed.

Validate hydrogen bonding via SHELXPRO by analyzing intermolecular interactions (e.g., C–H···O/N) .

- Visualization: Generate ORTEP diagrams (ORTEP-3) to depict thermal ellipsoids and confirm stereochemistry .

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic data for this compound?

- Methodological Answer:

- Scenario: NMR suggests a planar nitro group, while X-ray shows a twisted conformation.

- Resolution Steps:

Dynamic Effects: Perform variable-temperature NMR to assess conformational flexibility.

DFT Calculations: Compare experimental and computed structures (e.g., Gaussian09) to identify energy-minimized conformers.

Hydrogen Bonding Analysis: Use graph-set analysis (Etter’s method) to determine if crystal packing forces stabilize non-planar geometries .

Q. What strategies mitigate nitro group instability during storage or reaction conditions for this compound?

- Methodological Answer:

- Storage: Keep under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation.

- Reaction Conditions: Avoid strong reducing agents or prolonged heating (>100°C). Use stabilizers like BHT (butylated hydroxytoluene) in solution.

- Safety Protocols: Follow guidelines for nitro compounds (e.g., explosion risk assessment, fume hood use) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.